Tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties.
Trimipramine is a Tricyclic Antidepressant.
Trimipramine is a tricyclic antidepressant used in the therapy of major (endogenous) as well as reactive (exogenous) depression. In clinical trials, trimipramine therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Trimipramine is only found in individuals that have used or taken this drug. It is a tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties. [PubChem]Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
Tricyclic antidepressant similar to IMIPRAMINE, but with more antihistaminic and sedative properties.
See also: Trimipramine Maleate (has salt form).
Trimipramine
CAS No.: 739-71-9
VCID: VC0545905
Molecular Formula: C20H26N2
Molecular Weight: 294.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Trimipramine, sold under the brand name Surmontil among others, is a tricyclic antidepressant (TCA) used primarily to treat depression. It is also utilized for its sedative, anxiolytic, and weak antipsychotic effects, making it beneficial in treating insomnia, anxiety disorders, and psychosis . Unlike other TCAs, trimipramine is considered an atypical or "second-generation" TCA due to its weak monoamine reuptake inhibition properties . Medical Uses of TrimipramineTrimipramine is effective in treating major depressive disorder, particularly when sedation is beneficial due to its prominent sedative effects. It is also used as an anxiolytic and in the treatment of insomnia without altering normal sleep architecture, unlike many other hypnotics . Trimipramine does not suppress REM sleep, which is a significant advantage in maintaining healthy sleep patterns . Treatment of InsomniaTrimipramine has been studied for its efficacy in treating primary insomnia. A double-blind placebo-controlled study showed that trimipramine significantly enhanced sleep efficiency without suppressing REM sleep, although it did not increase total sleep time . The doses used for insomnia typically range from 25 to 200 mg/day, with recommendations to keep doses as low as possible . Antipsychotic EffectsTrimipramine exhibits weak antipsychotic effects, similar to clozapine, making it useful in treating psychotic symptoms such as those found in delusional depression, schizoaffective disorder, or schizophrenia . High doses of trimipramine have been effective in reducing psychotic symptoms without causing extrapyramidal side effects, a characteristic shared with clozapine . Pharmacological ProfileTrimipramine has a unique pharmacological profile compared to other TCAs. It acts as an antagonist of various receptors, including antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities . Its affinity for dopamine receptors, particularly D1, D2, and D4, contributes to its antipsychotic effects and distinguishes it from typical TCAs . Dopamine Receptor AntagonismTrimipramine's antagonism of dopamine receptors, especially the D2 receptor, is associated with increased plasma prolactin levels, a marker of D2 receptor antagonism . This effect is notable at doses of 75 mg/day and higher . Additionally, trimipramine's blockade of presynaptic dopamine autoreceptors may enhance dopaminergic neurotransmission, potentially contributing to its antidepressant effects . Dosage and AdministrationThe effective dosage of trimipramine for depression is typically between 150 to 300 mg/day. For insomnia, doses range from 25 to 200 mg/day, with a recommended low dose of 25 mg/day to minimize side effects . Side EffectsTrimipramine can cause a range of side effects, including increased blood pressure, numbness or tingling in hands and feet, dry mouth, nausea, vomiting, rash, itching, and breast swelling . Serious side effects may include allergic reactions, changes in mood or behavior, and signs of serotonin syndrome . Research FindingsRecent studies have highlighted trimipramine's efficacy in treating insomnia and its unique effects on sleep architecture. A systematic review and network meta-analysis found that trimipramine had a moderate effect size for treating insomnia, though the certainty of evidence was rated as very low . Polysomnographic studies have shown that trimipramine enhances sleep efficiency without suppressing REM sleep, a beneficial effect compared to other sedatives . Comparison with Other Sedatives
This table compares the effect sizes of trimipramine, doxepin, and doxylamine in treating insomnia, highlighting trimipramine's moderate efficacy despite low certainty of evidence . |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 739-71-9 | ||||||||||||||||
Product Name | Trimipramine | ||||||||||||||||
Molecular Formula | C20H26N2 | ||||||||||||||||
Molecular Weight | 294.4 g/mol | ||||||||||||||||
IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | ||||||||||||||||
Standard InChI | InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | ||||||||||||||||
Standard InChIKey | ZSCDBOWYZJWBIY-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | ||||||||||||||||
Canonical SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | ||||||||||||||||
Appearance | Solid powder | ||||||||||||||||
Melting Point | 45 °C | ||||||||||||||||
Physical Description | Solid | ||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||
Related CAS | 25332-13-2 (mesylate) 3589-21-7 (mono-hydrochloride) 521-78-8 (maleate (1:1)) |
||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||
Solubility | Slightly soluble 2.60e-02 g/L |
||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||
Synonyms | 10,11 Dihydro-N,N,beta-trimethyl-5H-dibenz(b,f)azepine-5-propanamine Apo Trimip Apo-Trimip ApoTrimip beta, Trimipramin Eldoral Herphonal Novo Tripramine Novo-Tripramine NovoTripramine Nu Trimipramine Nu-Trimipramine NuTrimipramine Rhotrimine Stangyl Surmontil Surmontil Maleate Trimeprimine Trimidura Trimineurin Trimineurin Maleate Trimipramin AZU Trimipramin beta Trimipramin neurazpharm Trimipramin Stada Trimipramin-neurazpharm Trimipramine Trimipramine Maleate Trimipramine Maleate (1:1) Trimipramine Maleate (1:1), (+)-Isomer Trimipramine Maleate (1:1), (+-)-Isomer Trimipramine Maleate (1:1), (-)-Isomer Trimipramine Mesylate Trimipramine Monohydrochloride Trimipramine, (+-)-Isomer Trimipramine, (-)-Isomer Trimipraminneurazpharm |
||||||||||||||||
Reference | 1: Berger M, Gastpar M. Trimipramine: a challenge to current concepts on antidepressives. Eur Arch Psychiatry Clin Neurosci. 1996;246(5):235-9. Review. PubMed PMID: 8863001. 2: Gastpar M. Clinical originality and new biology of trimipramine. Drugs. 1989;38 Suppl 1:43-8; discussion 49-50. Review. PubMed PMID: 2693055. 3: Pecknold JC, Luthe L. Trimipramine, anxiety, depression and sleep. Drugs. 1989;38 Suppl 1:25-31; discussion 49-50. Review. PubMed PMID: 2693052. 4: Lapierre YD. A review of trimipramine. 30 years of clinical use. Drugs. 1989;38 Suppl 1:17-24; discussion 49-50. Review. PubMed PMID: 2693051. 5: Rüther E. Depression, circadian rhythms and trimipramine. Drugs. 1989;38 Suppl 1:1-3; discussion 49-50. Review. PubMed PMID: 2693050. 6: Tytgat GN, Hameeteman W, van Olffen GH. Sucralfate, bismuth compounds, substituted benzimidazoles, trimipramine and pirenzepine in the short- and long-term treatment of duodenal ulcer. Clin Gastroenterol. 1984 May;13(2):543-68. Review. PubMed PMID: 6378446. 7: Myren J. [Effect of trimipramine (Surmontil) on ventricle secretion and healing of peptic ulcer]. Tidsskr Nor Laegeforen. 1977 Feb 20;97(5):259. Review. Norwegian. PubMed PMID: 320713. | ||||||||||||||||
PubChem Compound | 5584 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume